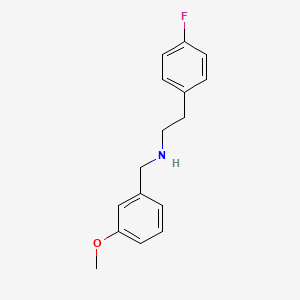

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Description

BenchChem offers high-quality 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13/h2-8,11,18H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKTCOYKKWYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366350 | |

| Record name | 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-50-2 | |

| Record name | 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of Fluorinated Phenethylamines

Introduction: The Strategic Role of Fluorine in Phenethylamine Pharmacology

Phenethylamines are a broad class of organic compounds with a shared structural backbone that includes a phenyl ring, a two-carbon ethyl chain, and a terminal amine group. This versatile scaffold is the foundation for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic psychoactive substances and therapeutic agents. In the quest to modulate the pharmacological properties of these molecules, medicinal chemists frequently employ fluorination—the strategic incorporation of fluorine atoms into the molecular structure.

The introduction of fluorine can profoundly alter a compound's receptor binding affinity, selectivity, and metabolic stability.[1][2] Fluorine's high electronegativity and small atomic size can influence electrostatic interactions with receptor binding pockets, alter the acidity of nearby functional groups, and block sites of metabolic degradation, often leading to enhanced potency and a longer duration of action.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of fluorinated phenethylamines, focusing on their binding affinities for key monoamine transporters and serotonin receptors. We will delve into the established methodologies for quantifying these interactions and present a framework for interpreting the resulting data.

Core Principles of Receptor-Ligand Interaction Analysis

The primary method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay . This technique is a cornerstone of pharmacology, allowing for the precise quantification of receptor-ligand interactions.[3] The two main types of assays are:

-

Saturation Assays: These experiments utilize increasing concentrations of a radiolabeled ligand to determine the total number of receptors in a sample (Bmax) and the ligand's dissociation constant (Kd), a measure of its affinity for the receptor.[3]

-

Competition Assays: These assays measure the ability of an unlabeled test compound (like a fluorinated phenethylamine) to displace a radiolabeled ligand from its receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to inhibit 50% of the radioligand's specific binding. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[3][4]

This guide will focus on the competitive binding assay, as it is the standard method for screening and characterizing novel compounds.

Visualizing the Phenethylamine Scaffold

The basic structure of phenethylamine serves as a template for a wide array of derivatives. Modifications to the phenyl ring, the ethyl chain, and the amine group give rise to compounds with diverse pharmacological profiles.

Caption: General structure of phenethylamine and common sites for chemical modification.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol outlines a generalized, self-validating workflow for determining the binding affinity of fluorinated phenethylamines for monoamine transporters (DAT, NET, SERT) expressed in cell membranes.

Preparation of Cell Membranes

The foundation of a reliable binding assay is a high-quality preparation of cell membranes expressing the target receptor.

-

Cell Culture: Use a stable cell line (e.g., HEK293) transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[5]

-

Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifugation: Perform a low-speed spin to remove nuclei and large debris. Then, centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

Washing and Storage: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the washed pellet in a buffer containing a cryoprotectant (like 10% sucrose), aliquot, and store at -80°C.[6]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. This is critical for normalizing the binding data.[5][6]

Assay Execution

This protocol is designed for a 96-well plate format, which is standard for high-throughput screening.

-

Assay Buffer: Prepare an appropriate assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

Plate Setup:

-

Total Binding Wells: Add membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]citalopram for SERT), and assay buffer.[7]

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known, non-labeled competitor to saturate the receptors and measure binding to non-receptor components.

-

Test Compound Wells: Add membrane preparation, the radioligand, and varying concentrations of the fluorinated phenethylamine test compound (typically a serial dilution).[6]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters presoaked in polyethyleneimine). This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[6]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (cpm from NSB wells) from the total binding to get the specific binding.

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (typically in software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[6]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6] The Ki value is a true measure of the affinity of the test compound, independent of the radioligand concentration used in the assay.

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationships of Fluorinated Phenethylamines

The position of fluorine substitution on the phenyl ring of phenethylamines and related compounds like amphetamines and cathinones significantly impacts their binding affinity and selectivity for monoamine transporters.[4][8]

Fluorinated Amphetamines at Monoamine Transporters

Fluorination of the amphetamine core can shift its preference for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following table summarizes publicly available data.[4]

| Compound | Fluorine Position | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Amphetamine | - | ~600 | ~70-100 | ~20,000-40,000 |

| 4-Fluoroamphetamine (4-FA) | para (4) | 770 | 420 | 6,800 |

| 3-Fluoroamphetamine (3-FA) | meta (3) | Potent Releaser | Potent Releaser | Weaker Releaser |

| 2-Fluoroamphetamine (2-FA) | ortho (2) | Data not available | Data not available | Data not available |

Note: Specific IC50 values for 2-FA and 3-FA are not as readily available in the public domain, but they are qualitatively described as potent monoamine releasers.[4]

From this data, we can infer that para-fluorination (4-FA) maintains a reasonable affinity for DAT and NET while slightly increasing affinity for SERT compared to the parent compound, though it remains significantly less potent at SERT. The overall profile suggests that fluorination can be a tool to fine-tune the relative activity at these transporters.

Fluorinated Phenethylamines at Serotonin Receptors

The 5-HT2A receptor is a primary target for many psychedelic phenethylamines. Structure-activity relationship studies show that halogen groups, including fluorine, at the para-position of the phenyl ring generally maintain or positively influence binding affinity for the 5-HT2A receptor.[9][10][11] However, the effect can be complex and depends on the overall substitution pattern. For example, in a series of 4-alkoxy-2,6-dimethoxyphenethylamines, certain fluorinated ethoxy derivatives showed lower affinity at the 5-HT2A receptor, while a difluoromethoxy derivative was among the compounds with the highest affinity.[12] This highlights that the electronic effects of fluorine must be considered in the context of the entire molecule.

Conclusion

The strategic fluorination of the phenethylamine scaffold is a powerful tool in medicinal chemistry for modulating receptor binding affinity and selectivity. Understanding the structure-activity relationships requires rigorous and systematic evaluation using well-established techniques like competitive radioligand binding assays. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate these fascinating compounds. By carefully considering the position of fluorination and its interplay with other structural modifications, it is possible to design novel ligands with tailored pharmacological profiles for therapeutic applications or as research tools to probe the complexities of the central nervous system.

References

- Comparative Binding Affinities of Fluorinated Amphetamines to Monoamine Transporters: A Comprehensive Guide. Benchchem.

- The Influence of Fluorination on the Pharmacological Profile of Synthetic Cathinones: A Structure-Activity Rel

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.

- Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.

- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.

- Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.

- Assay in Summary_ki. BindingDB.

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar.

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience.

- Fluorine in psychedelic phenethylamines. PubMed - NIH.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

This technical guide is structured as a pre-formulation characterization whitepaper. Since 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a specialized New Chemical Entity (NCE)—structurally distinct from the common "25x-NBOMe" series due to the lack of methoxy groups on the phenethylamine ring—specific literature values are sparse.

Therefore, this guide synthesizes predictive data based on structural analogs (e.g., 3,4-DMA-NBOMe, 4-Fluorophenethylamine) with authoritative experimental protocols required to generate validation-grade data in a drug discovery setting.

Executive Summary & Compound Architecture

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a lipophilic secondary amine belonging to the N-benzylphenethylamine class. Structurally, it bridges the gap between simple fluorinated phenethylamines and the highly potent NBOMe series.

For researchers in drug development, understanding the solubility of this compound is critical for assay formulation (in vitro) and bioavailability studies (in vivo). The presence of the 4-fluoro substituent increases lipophilicity (

Physicochemical Identity

| Property | Value (Computed/Predicted) | Significance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 259.32 g/mol | Small molecule (<500 Da), likely CNS active |

| Predicted LogP | ~3.4 – 3.8 | Highly lipophilic; poor aqueous solubility for free base |

| pKa (Basic Amine) | ~9.5 – 10.0 | Ionized (>99%) at physiological pH (7.[1]4) |

| H-Bond Donors/Acceptors | 1 / 2 | Moderate permeability potential |

Solubility Data: Predictive & Analog-Based

Note: The values below are derived from structural analogs (e.g., 25I-NBOMe, 4-Fluorophenethylamine HCl) and standard solubility trends for lipophilic amine salts. Validation via the protocols in Section 3 is required.

Solvent Compatibility Table

The solubility profile is strictly dependent on the solid form: the Free Base (typically a viscous oil or low-melting solid) vs. the Hydrochloride Salt (crystalline solid).

| Solvent | Free Base Solubility | HCl Salt Solubility | Application Context |

| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Low/Moderate (5–10 mg/mL)* | Aqueous buffers, biological media |

| Ethanol (EtOH) | Soluble (> 50 mg/mL) | Soluble (~30 mg/mL) | Stock solution preparation |

| DMSO | Soluble (> 100 mg/mL) | High (> 30 mg/mL) | High-concentration screening libraries |

| Dichloromethane (DCM) | Very High (> 100 mg/mL) | Moderate/Low | Extraction, synthesis workup |

| Diethyl Ether | Soluble | Insoluble | Washing/Precipitating the salt form |

| PBS (pH 7.2) | Insoluble | Low (~2–5 mg/mL) | In vitro assay buffer |

*Note: The 4-fluoro group increases lipophilicity, potentially reducing the aqueous solubility of the salt compared to non-fluorinated analogs.

Critical Formulation Insights

-

The "Oiling Out" Phenomenon: As a secondary amine, the free base is prone to "oiling out" in aqueous mixtures. Always handle as the HCl, Fumarate, or Tartrate salt for biological assays.

-

DMSO Stock Stability: The secondary amine is stable in DMSO at -20°C. Avoid freeze-thaw cycles which can introduce moisture, leading to hydrate formation and altered solubility kinetics.

-

pH Dependency: Solubility is pH-dependent. At pH > 8.0, the salt will deprotonate to the free base, precipitating out of aqueous solution.

Experimental Protocols (Self-Validating Systems)

To generate definitive data for regulatory filing or precise assay dosing, you must move beyond prediction. Use the following Standard Operating Procedures (SOPs) .

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct solubility determination method based on the stage of development.

Caption: Decision matrix for selecting Kinetic (screening) vs. Thermodynamic (formulation) solubility protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Materials:

-

Compound (HCl salt form recommended).

-

0.45 µm PTFE Syringe Filters (hydrophilic treatment).

-

Agilent 1200 HPLC or equivalent UV-Vis spectrophotometer.

-

Solvents: PBS (pH 7.4), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF).

Step-by-Step Methodology:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (indicating saturation).

-

Equilibration: Agitate the vials at 25°C (or 37°C for physiological relevance) for 24 to 48 hours .

-

Expert Tip: Check pH at T=0 and T=24h. The amine salt can act as a buffer and shift the pH of weak buffers, invalidating the result.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Draw the supernatant and filter through a 0.45 µm PTFE filter.

-

Caution: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

-

-

Quantification: Dilute the filtrate (1:10 or 1:100) with mobile phase and analyze via HPLC-UV (Detection wavelength: ~260–280 nm, typical for benzyl/phenethyl chromophores).

-

Calculation: Compare peak area against a 5-point calibration curve of the compound in DMSO.

Protocol B: Potentiometric Titration (pKa & LogD)

To predict solubility across the entire GI tract pH range.

Logic:

The solubility (

Method:

-

Use a Sirius T3 or equivalent titrator.

-

Dissolve the compound in water/methanol co-solvent ratios (due to low aqueous solubility).

-

Titrate with 0.1 M HCl and 0.1 M NaOH.

-

Extrapolate the Yasuda-Shedlovsky plot to 0% co-solvent to determine aqueous pKa.

Mechanistic Pathway: pH-Dependent Species

Understanding the ionization state is vital for extraction and membrane permeability.

Caption: Equilibrium shift between the water-soluble cation (assay stable) and lipophilic free base (membrane permeable).

References

-

Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience. [Link]

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. [Link]

-

PubChem. (2025).[2] "Compound Summary: N-Benzylphenethylamine Derivatives." National Library of Medicine. [Link]

-

Mazina, J., et al. (2022).[3] "The influence of organic solvents on phenylethylamines in capillary zone electrophoresis." Journal of Chromatography A. [Link]

Sources

Safety Data Sheet (SDS) and toxicology of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

This guide serves as a technical reference for the handling, toxicological assessment, and safety profiling of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine .

Status: Novel Chemical Entity (NCE) / Research Chemical. Classification: N-Benzyl Phenethylamine Derivative.[1][2]

Executive Summary: The "Unknown Hazard" Protocol

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a structural analog of the potent NBOMe class of serotonergic hallucinogens, specifically related to 25F-NBOMe. However, the meta-substitution (3-methoxy) on the benzyl ring—as opposed to the ortho-substitution (2-methoxy) found in highly potent analogs—suggests a distinct pharmacological profile.

While direct 5-HT2A receptor affinity is likely reduced compared to 25I-NBOMe, this compound retains the lipophilic secondary amine structure characteristic of monoamine transporter substrates and Monoamine Oxidase (MAO) inhibitors. Consequently, it must be handled as a high-potency bioactive amine with risks of cardiotoxicity and neurotoxicity until empirically disproven.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical behavior of this molecule is the prerequisite for safe experimental design.

| Property | Value (Predicted/Derived) | Technical Implication |

| IUPAC Name | 2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | Official registry name.[3] |

| Molecular Formula | C₁₆H₁₈FNO | Precursor for mass spectrometry calculations. |

| Molecular Weight | 259.32 g/mol | Use for molarity calculations. |

| Physical State | Viscous oil (free base) or White solid (HCl salt) | Free base is volatile; salts are likely hygroscopic. |

| Predicted LogP | 3.6 – 4.1 | High Lipophilicity. Readily crosses the Blood-Brain Barrier (BBB) and dermal layers. |

| pKa (Amine) | ~9.4 – 9.6 | Protonated at physiological pH (7.4). High solubility in aqueous acid. |

| Solubility | DMSO (>20 mg/mL), Ethanol, 1M HCl | Insoluble in neutral water. Do not use PBS for stock solutions. |

Structural Activity Relationship (SAR) Insight

-

The Core (4-Fluoro-PEA): The 2-(4-fluorophenyl)ethanamine backbone is a known releaser of norepinephrine and serotonin, and a reversible MAO-B inhibitor.

-

The N-Benzyl Moiety: N-benzylation drastically increases lipophilicity.

-

The 3-Methoxy Shift: Unlike the 2-methoxy group in 25F-NBOMe, which stabilizes a specific receptor conformation via an intramolecular hydrogen bond, the 3-methoxy group prevents this "lock," likely reducing hallucinogenic potency but potentially retaining psychostimulant or toxicological properties.

Part 2: Provisional Safety Data Sheet (SDS)

Since no commercial SDS exists for this specific isomer, the following is a Derived Safety Specification based on GHS standards for fluorinated N-benzyl phenethylamines.

Section 2: Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

Section 4: First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

-

If Inhaled: Move person into fresh air.[4][5][6][8] If not breathing, give artificial respiration.[5] Do not use mouth-to-mouth if patient ingested/inhaled the substance; use a barrier device.

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][6][8] Lipophilic amines absorb rapidly.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][5][6] Call a POISON CENTER immediately.[6][8]

Section 8: Exposure Controls / Personal Protection

-

Respiratory: N95 (US) or P2 (EN 143) dust mask for solid handling. For synthesis/volatile free base, use Type ABEK (EN 14387) respirator cartridges.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is reduced due to lipophilicity. Change gloves every 30 minutes during active handling.

-

Eye: Safety glasses with side-shields conforming to EN166.

Part 3: Toxicological Mechanisms & Metabolism

The toxicology of this compound is governed by its metabolic breakdown. The primary risk is not just the parent compound, but the liberation of reactive metabolites.

Primary Metabolic Pathway: N-Dealkylation

The body attempts to cleave the bulky benzyl group via Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).

-

Parent Compound: 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine.

-

Enzymatic Attack: Hydroxylation at the benzylic carbon.

-

Cleavage Products:

-

Metabolite A: 4-Fluorophenethylamine (4-FPEA). Active stimulant/MAOI.

-

Metabolite B: 3-Methoxybenzaldehyde. Reactive aldehyde, subsequently oxidized to benzoic acid derivative.

-

Visualized Pathway (Graphviz)

Figure 1: Predicted metabolic fate. The cleavage releases 4-FPEA, a known bioactive agent, contributing to the "second phase" of toxicity.

Part 4: Experimental Protocols

To work with this compound scientifically, you must establish its specific bioactivity profile. Below are the standard operating procedures (SOPs) for initial characterization.

Protocol A: Solubility & Vehicle Preparation

Purpose: To create a stable stock solution for biological assays without precipitating the compound.

-

Weighing: Weigh 5.0 mg of the HCl salt in a glove box or static-free environment.

-

Primary Solvent: Add 250 µL of 100% DMSO . Vortex for 30 seconds. (Concentration = 20 mg/mL).

-

Dilution:

-

For in vitro (cell) use: Dilute 1:1000 into culture media (Final DMSO < 0.1%).

-

For in vivo (IP injection): Dilute 1:20 into sterile saline containing 5% Tween-80.

-

Critical Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

-

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Purpose: To determine the LD50 threshold before receptor binding studies.

-

Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal).

-

Seeding: Plate 10,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Prepare serial dilutions of the compound (0.1 µM to 100 µM).

-

Exposure: Incubate cells with compound for 24 hours.

-

Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570 nm.

-

Analysis: Plot dose-response curve. If IC50 < 10 µM, the compound exhibits significant cytotoxicity unrelated to receptor binding.

Part 5: Safety Assessment Workflow

When introducing this NCE into a laboratory, follow this logic flow to minimize risk.

Figure 2: Operational workflow for handling high-potency research chemicals.

References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMes) and their diphenidine analogs. Neuropharmacology.[9]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of 2C-series drugs.

-

World Health Organization (WHO). (2025). Critical Review of N-benzyl phenethylamine derivatives.

-

PubChem. (2025).[10] Compound Summary: 4-Fluorophenethylamine.

Sources

- 1. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | C18H22FNO3 | CID 121230755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Abstract

This document provides a comprehensive technical analysis of the putative mechanism of action for the novel phenethylamine derivative, 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine. In the absence of direct empirical data for this specific molecule, this guide synthesizes extensive structure-activity relationship (SAR) data from closely related N-benzylphenethylamine analogues to construct a scientifically grounded hypothesis of its molecular interactions and downstream signaling cascades. We predict this compound primarily functions as a potent agonist at the serotonin 5-HT₂A receptor, with a secondary, modulatory role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). This dual activity suggests a complex pharmacological profile with potential implications for CNS modulation. This guide details the foundational SAR, delineates the hypothesized signaling pathways, presents structured data from key analogues, and provides detailed experimental protocols to validate the proposed mechanisms.

Introduction and Molecular Overview

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a synthetic compound belonging to the N-benzylphenethylamine class. Its structure is characterized by a 4-fluorophenethylamine core coupled to a 3-methoxybenzyl group at the amine. This structural motif is highly analogous to the well-characterized "NBOMe" series of potent serotonergic agents. The strategic placement of the fluoro and methoxy groups is predicted to be a critical determinant of its pharmacological profile.

Extensive research on N-benzylphenethylamines has established that this chemical class contains some of the most potent known ligands for the serotonin 5-HT₂A receptor.[1][2] The N-benzyl moiety, particularly when substituted at the ortho or meta positions, dramatically enhances binding affinity and functional potency compared to the parent phenethylamine.[3][4][5] Based on these established principles, we can deconstruct the target molecule to infer its likely biological activity.

Structural Analysis and Rationale:

-

Phenethylamine Core: The foundational structure for interaction with monoaminergic systems.

-

4-Fluoro Phenyl Substitution: Halogenation at the 4-position of the phenethylamine ring is known to be a favorable substitution for maintaining or increasing affinity at serotonin receptors.[3]

-

N-(3-methoxybenzyl) Group: The N-benzyl addition is critical for high potency. The meta-position of the methoxy group is known to enhance affinity at 5-HT₂ receptors, in contrast to para-substitution which often diminishes it.[4][5] While the ortho-methoxy substitution (as seen in the canonical NBOMe series) is often optimal for potency, the meta position still confers significant activity.

Primary Hypothesized Mechanism: 5-HT₂A Receptor Agonism

The primary mechanism of action for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is hypothesized to be potent agonism at the G-protein coupled serotonin 5-HT₂A receptor. This assertion is strongly supported by data from N-benzylphenethylamine analogues, which exhibit subnanomolar to low nanomolar affinity and high efficacy at this receptor.[6][7][8]

Binding and Activation

The compound is expected to bind to the orthosteric binding pocket of the 5-HT₂A receptor. Agonist binding induces a conformational change in the receptor, facilitating its coupling to intracellular heterotrimeric G proteins, primarily of the Gq/11 family.

Downstream Signaling Cascade

Activation of the Gαq subunit initiates a canonical signaling cascade:

-

Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺, along with DAG, synergistically activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses including modulation of neuronal excitability, gene expression, and synaptic plasticity.

Secondary Hypothesized Mechanism: TAAR1 Agonism

Phenethylamines are the endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled receptor that modulates monoaminergic neurotransmission.[9] Many synthetic phenethylamine derivatives, including N-benzyl substituted analogues, retain high affinity for TAAR1.[10][11] Therefore, a secondary mechanism of action for the title compound is proposed to be agonism at TAAR1.

Binding and Activation

TAAR1 is predominantly expressed intracellularly within monoaminergic neurons.[12] Activation of TAAR1 by an agonist leads to the stimulation of its associated Gαs protein.

Downstream Signaling Cascade

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Modulation of Monoamine Systems: PKA activation can have several downstream effects, including the phosphorylation of monoamine transporters (like the dopamine transporter, DAT), which can alter their function and reduce neurotransmitter reuptake. TAAR1 activation is generally considered to be a negative modulator of dopaminergic activity.[12][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. psilosybiini.info [psilosybiini.info]

- 11. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine detection

Application Note: HPLC Method Development for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Part 1: Introduction & Physicochemical Context

1.1 The Analyte The target molecule, 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine , belongs to the class of N-benzyl phenethylamines . Structurally, it consists of a 4-fluorophenethylamine core substituted at the nitrogen with a 3-methoxybenzyl group.

-

Significance: This compound is structurally analogous to the "NBOMe" series (e.g., 25I-NBOMe), which are potent 5-HT2A receptor agonists. The specific substitution pattern (4-fluoro on the phenethylamine; 3-methoxy on the benzyl) suggests it is a research chemical or novel psychoactive substance (NPS) designed to probe structure-activity relationships (SAR) or evade legislative controls targeting specific isomers.

-

Analytical Challenge: As a secondary amine, the molecule is basic. In standard reversed-phase HPLC, basic amines interact with residual silanols on the silica support, leading to peak tailing. Furthermore, the presence of two aromatic rings necessitates a method that balances hydrophobic retention with pi-pi selectivity.

1.2 Physicochemical Profile (In Silico & Analogous Data)

| Property | Value (Est.) | Implication for Method Development |

| pKa (Amine) | ~9.5 – 9.8 | The molecule is positively charged (protonated) at pH < 7.[1]5. High pH (>11) or Low pH (<3) is required to suppress ionization variations or ensure full ionization for stable retention. |

| LogP | ~3.3 – 3.5 | Moderately lipophilic. Suitable for Reversed-Phase (RP) chromatography.[2][3] |

| UV Maxima | 210, 260 nm | The fluorophenyl and methoxybenzyl moieties provide good UV absorbance. 254 nm is a robust choice for selectivity; 210 nm for sensitivity. |

| Solubility | Low in water (neutral); High in MeOH/ACN | Sample diluent must contain organic solvent (e.g., 50% MeOH) to prevent precipitation. |

Part 2: Method Development Strategy (The "Why")

The development strategy focuses on the "Basic Drug Problem." We will utilize a Low pH / High Ionic Strength approach, which is the industry standard for ensuring robust peak shape and LC-MS compatibility.

2.1 Column Selection: The "Selectivity" Driver While C18 is the standard workhorse, the target molecule relies heavily on aromatic interactions.

-

Primary Choice: C18 (End-capped) . Reasoning: Modern end-capping protects silanols, reducing tailing for protonated amines.

-

Alternative Choice: Biphenyl .[4] Reasoning: The biphenyl stationary phase offers enhanced pi-pi interactions with the fluorophenyl and methoxybenzyl rings, providing orthogonal selectivity if impurities co-elute on C18.

2.2 Mobile Phase Chemistry: The "Peak Shape" Driver

-

Buffer: 0.1% Formic Acid (pH ~2.7) .

-

Causality: At pH 2.7, the amine (pKa ~9.5) is 100% protonated. This prevents "secondary interaction" flux where the molecule toggles between neutral and charged states, which causes peak broadening.

-

-

Organic Modifier: Acetonitrile (MeCN) .[3]

-

Causality: MeCN has lower viscosity than Methanol, allowing for lower backpressure and sharper peaks. It also suppresses ionization less than MeOH in LC-MS applications.

-

Part 3: Detailed Experimental Protocol

3.1 Instrumentation & Conditions

| Parameter | Setting | Notes |

| System | HPLC with PDA/UV or LC-MS | Agilent 1200/1260 or equivalent recommended. |

| Column | Kinetex C18 (Phenomenex) or Zorbax Eclipse Plus C18 (Agilent) | Dimensions: 100 x 4.6 mm, 3.5 µm (or 2.6 µm core-shell). |

| Mobile Phase A | Water + 0.1% Formic Acid | Filtered through 0.22 µm membrane. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | HPLC Grade or higher.[5] |

| Flow Rate | 1.0 mL/min | Adjust for column diameter (0.4 mL/min for 2.1 mm ID). |

| Temp | 40°C | Elevated temperature improves mass transfer (sharper peaks). |

| Injection | 5 - 10 µL | Ensure sample solvent matches initial gradient strength. |

| Detection | UV @ 254 nm (bw 4) | Reference: 360 nm (bw 100). |

3.2 Gradient Program Rationale: A linear gradient is necessary to elute the moderately lipophilic target while washing out potential matrix interferences.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Equilibration / Injection |

| 1.00 | 10% | Isocratic Hold (Focusing) |

| 8.00 | 90% | Linear Ramp (Elution of Analyte) |

| 10.00 | 90% | Column Wash |

| 10.10 | 10% | Return to Initial |

| 14.00 | 10% | Re-equilibration (Critical) |

3.3 Sample Preparation Workflow

-

Stock Solution: Dissolve 1 mg of target in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (Final: 10 µg/mL).

-

Critical Step: Do not dilute in 100% water; the lipophilic benzyl group may cause adsorption to the vial surface.

-

Part 4: Visualization & Logic Flow

4.1 Method Development Decision Tree This diagram illustrates the logical path taken to select the final method conditions based on the analyte's properties.

Caption: Decision matrix for optimizing HPLC conditions for basic N-benzyl phenethylamines.

4.2 Sample Preparation & Analysis Workflow

Caption: Step-by-step sample preparation workflow to ensure analyte stability and system protection.

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is "self-validating," every run must include specific system suitability tests (SST).

5.1 System Suitability Criteria (Acceptance Limits)

| Parameter | Acceptance Criterion | Logic |

| Tailing Factor (T) | T < 1.5 | Ensures minimal silanol interaction.[1] If T > 1.5, column is aging or pH is incorrect. |

| Retention Time (RT) | %RSD < 2.0% (n=5) | Confirms pump stability and equilibration adequacy. |

| Theoretical Plates (N) | > 5,000 | Confirms column efficiency. |

| Resolution (Rs) | > 2.0 | Required if analyzing alongside structural isomers (e.g., 2-methoxybenzyl analog). |

5.2 Linearity & Sensitivity

-

Linear Range: 0.5 µg/mL to 100 µg/mL (R² > 0.999).

-

LOD (Limit of Detection): Typically ~0.05 µg/mL (S/N > 3).

-

LOQ (Limit of Quantitation): Typically ~0.15 µg/mL (S/N > 10).

Part 6: References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[6] [Link]

-

Poklis, J. L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

-

Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Solvent Selection for the Recrystallization of N-benzyl ethanamine Derivatives

Introduction: The Critical Role of Purity

N-benzyl ethanamine and its derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals. The biological activity and physical properties of these compounds are intrinsically linked to their purity. Recrystallization stands as the most powerful and cost-effective method for purifying solid organic compounds, capable of yielding material of exceptionally high purity when executed correctly.[1][2]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for N-benzyl ethanamine derivatives. We will move beyond a simple list of solvents to explain the underlying chemical principles, empowering the researcher to make informed, rational decisions for solvent selection. The guidance provided herein is designed to be a self-validating system, incorporating troubleshooting and purity verification steps.

Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4][5] The process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6]

-

Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it begins to crystallize out of the solution.[4]

-

Purification: The growing crystal lattice selectively incorporates molecules of the desired compound, leaving impurities behind in the solution (the "mother liquor").[4]

-

Isolation: Collecting the pure crystals by filtration.[1]

Success hinges entirely on the choice of solvent, which must be tailored to the specific properties of the N-benzyl ethanamine derivative being purified.

Solvent Selection Strategy for N-benzyl ethanamine Derivatives

The molecular structure of N-benzyl ethanamine—containing a non-polar benzene ring, a flexible ethyl chain, and a polar secondary amine capable of hydrogen bonding—presents a molecule of intermediate polarity. Substituents on either the aromatic ring or the nitrogen atom can significantly alter this polarity, which is the primary consideration for solvent selection.

The "Like Dissolves Like" Paradigm: The principle that compounds with similar structural features will be soluble in one another is the starting point for solvent selection.[6]

-

Non-polar Derivatives: Derivatives with bulky, non-polar substituents (e.g., alkyl or tert-butyl groups on the ring) will have increased solubility in non-polar solvents like hexanes, cyclohexane, or toluene, and decreased solubility in polar solvents like water or methanol.

-

Polar Derivatives: Derivatives bearing polar functional groups (e.g., hydroxyl, nitro, or methoxy groups) will be more soluble in polar solvents such as ethanol, methanol, or acetone.[7] The secondary amine itself contributes to polarity and can engage in hydrogen bonding.[8]

Characteristics of an Ideal Recrystallization Solvent:

-

High Temperature Coefficient: The solvent should dissolve the compound readily when hot but poorly when cold. This is the most critical property.[1]

-

Chemical Inertness: The solvent must not react with the compound.[9]

-

Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][9]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

Single-Solvent vs. Two-Solvent (Binary) Systems

It is often difficult to find a single solvent that meets all the ideal criteria.[10] In such cases, a mixed or binary solvent system is highly effective.[11] This technique uses two miscible solvents:

-

Solvent 1 (The "Good" Solvent): A solvent in which the compound is highly soluble, even at room temperature.

-

Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): A solvent in which the compound is poorly soluble.[12]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (turbid).[11] This indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

An Alternative Strategy for Amines: Acid-Base Chemistry

The basic nature of the amine functional group offers a powerful alternative purification pathway.[7] Amines react with acids to form ammonium salts, which are typically water-soluble and insoluble in non-polar organic solvents.[8] This can be used to separate the amine from non-basic impurities.

-

Dissolve the crude amine derivative in a non-polar organic solvent like diethyl ether or ethyl acetate.

-

Extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.

-

Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

-

Regenerate the free amine by adding a base (e.g., NaOH or NaHCO₃) to the aqueous layer until it is basic.

-

Extract the pure amine back into an organic solvent, dry the organic layer, and then perform a final recrystallization.

Data-Driven Solvent Guide

The following table provides a starting point for solvent selection. Small-scale trials in test tubes are always recommended to confirm the ideal solvent or solvent pair for a specific derivative.

| Solvent | Boiling Point (°C) | Polarity | Safety Considerations | Application Notes for N-benzyl ethanamine Derivatives |

| Water | 100 | High | Non-flammable, non-toxic. | Excellent anti-solvent for less polar derivatives when paired with ethanol or acetone.[13] Can be a primary solvent for amine hydrochloride salts.[7] |

| Ethanol | 78 | High | Flammable. | A very common and effective "good" solvent. Dissolves many derivatives when hot. Often used in an ethanol/water binary system. |

| Methanol | 65 | High | Flammable, toxic. | Similar to ethanol but more volatile. Good "good" solvent. |

| Isopropanol (IPA) | 82 | Medium-High | Flammable. | A good choice for derivatives of intermediate polarity. Can sometimes be used as a single solvent. |

| Acetone | 56 | Medium-High | Highly flammable. | A strong "good" solvent. Its low boiling point can be a disadvantage. Useful for dissolving a compound before adding a non-polar anti-solvent like hexanes.[13] |

| Ethyl Acetate (EtOAc) | 77 | Medium | Flammable. | Excellent mid-polarity solvent. A common choice for dissolving the crude material before adding hexanes as an anti-solvent.[14] |

| Toluene | 111 | Low | Flammable, toxic. | Good for aromatic compounds, especially less polar derivatives. A safer alternative to benzene.[15] High boiling point can sometimes lead to "oiling out". |

| Hexanes / Heptane | ~69 / ~98 | Low | Highly flammable. | Excellent non-polar anti-solvents. Used in binary systems with more polar solvents like ethyl acetate or acetone to precipitate the product.[13] |

| Acetonitrile | 82 | High (Aprotic) | Flammable, toxic. | A polar aprotic solvent that can be effective for certain polar compounds or salts that are difficult to crystallize from other systems.[15] |

Visualized Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for identifying a suitable recrystallization solvent system.

Caption: Decision tree for selecting a recrystallization solvent.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents and use a heating mantle or steam bath, not an open flame.

Protocol 1: Single-Solvent Recrystallization

-

Preparation: Place the crude N-benzyl ethanamine derivative (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask should not be more than half full. Add a magnetic stir bar.

-

Dissolution: Add a small portion of the chosen solvent (e.g., ethanol, 3-5 mL) to the flask. Heat the mixture to a gentle boil with stirring.[4]

-

Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure good recovery.[6] If you add too much, you can evaporate some solvent to re-concentrate the solution.

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[16]

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[16]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

-

Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, either in air or in a vacuum oven.

Protocol 2: Two-Solvent (Binary) Recrystallization

-

Preparation: Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Dissolution: Add the "good" solvent (e.g., ethyl acetate) while heating and stirring until the solid is completely dissolved. Use a minimal amount.

-

Induce Saturation: While the solution is still hot, add the "anti-solvent" (e.g., hexanes) dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity).[11] This is the saturation point.

-

Clarification: Add 1-2 drops of the "good" solvent to just redissolve the cloudiness and make the solution clear again.[11]

-

Crystallization and Isolation: Follow steps 5-9 from the Single-Solvent Protocol above. For the washing step (Step 8), use a pre-chilled mixture of the two solvents in the approximate ratio determined during the procedure.[12]

Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| No crystals form after cooling | 1. Too much solvent was used.[17]2. The solution is supersaturated.[6] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[17]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound.[17][18] |

| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution cooled too rapidly.[17]3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[17]2. If using a binary system, add more of the "good" solvent, reheat, and try again. |

| Very low or no recovery of product | 1. Too much solvent was used, leaving the product in the mother liquor.[18]2. Premature crystallization during hot filtration.3. The compound is too soluble in the cold solvent. | 1. Evaporate some solvent from the mother liquor and cool again to recover more product.2. Ensure the funnel and receiving flask are pre-heated for hot filtration.[16]3. Choose a different solvent or solvent system where the compound has lower solubility when cold. |

| Crystals are colored or appear impure | 1. Colored impurities were not removed.2. Crystallization occurred too quickly, trapping impurities.[18] | 1. Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. (Note: this may also adsorb some product).2. Ensure the solution cools slowly and without disturbance. A second recrystallization may be necessary. |

References

- Unknown. (n.d.). Recrystallization. University of California, Los Angeles.

- Unknown. (n.d.). Crystallization. Organic Chemistry at CU Boulder.

- Unknown. (n.d.). Recrystallization and Crystallization. University of Calgary.

- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.

- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.

- Unknown. (n.d.). Recrystallization. California State University, Stanislaus.

- Chemistry LibreTexts. (2023, January 29). Recrystallization.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

- Unknown. (n.d.). recrystallization-2.doc.pdf. Unknown Source.

- Wired Chemist. (n.d.). Recrystallization.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

- Unknown. (n.d.). Organic Chemistry II. Unknown Source.

- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

- Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Wikipedia. (n.d.). Amine.

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- NCERT. (n.d.). Amines.

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. praxilabs.com [praxilabs.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. ncert.nic.in [ncert.nic.in]

- 9. mt.com [mt.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. Recrystallization [wiredchemist.com]

- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Resolution GC-MS Profiling of Fluorinated Phenethylamines

Executive Summary

The proliferation of fluorinated phenethylamines (e.g., 2-FA, 3-FA, 4-FA, 2C-F) in the New Psychoactive Substances (NPS) market presents a critical challenge for forensic toxicology: regioisomeric differentiation . The position of the fluorine atom (ortho, meta, para) significantly alters pharmacological potency but results in nearly identical mass spectral fragmentation patterns in standard Electron Ionization (EI) modes.

This guide details a validated protocol for the separation and identification of these isomers. Unlike generic screening methods, this protocol utilizes chemical derivatization with Pentafluoropropionic Anhydride (PFPA) to enhance chromatographic resolution and mass spectral discrimination, ensuring legally defensible identification.

The Isomer Challenge & Mechanistic Strategy

The Problem: Spectral Similarity

Under standard EI (70 eV) conditions, fluorinated amphetamines undergo

The Solution: Perfluoroacylation

We utilize PFPA derivatization for three reasons:

-

Mass Shift: It shifts the low-mass immonium ion to a higher, more diagnostic mass range, reducing background noise.

-

Polarity Reduction: Acylating the amine reduces hydrogen bonding, sharpening peak shapes and eliminating "tailing" caused by interaction with silanol groups in the GC liner.

-

Isomer Resolution: The bulky perfluoroacyl group amplifies subtle steric differences between ortho, meta, and para positions, increasing retention time differences (

) to allow baseline separation.

Experimental Workflow Diagram

The following diagram outlines the critical path from biological matrix to data acquisition.

Figure 1: Validated analytical workflow for fluorinated phenethylamines. Critical control points include basic extraction pH and anhydrous conditions for derivatization.

Detailed Protocol

Sample Preparation

Reagents: Ethyl acetate (HPLC Grade), 1.0 M NaOH, Pentafluoropropionic anhydride (PFPA).

-

Alkalinization: Transfer 1.0 mL of urine/blood to a centrifuge tube. Add 200 µL of 1.0 M NaOH to adjust pH > 10. Rationale: Converts the amine salt to its free base form for extraction.

-

Extraction: Add 3 mL Ethyl Acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry , as free bases are volatile.

-

Derivatization: Add 50 µL of PFPA and 50 µL of Ethyl Acetate to the residue. Cap tightly. Incubate at 70°C for 30 minutes .

-

Reconstitution: Evaporate the derivatization reagents to dryness (remove excess acid). Reconstitute in 100 µL Ethyl Acetate for injection.

Instrumental Parameters (GC-MS)

System: Agilent 7890B/5977B (or equivalent).

| Parameter | Setting | Technical Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase essential for separating structural isomers. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent flow ensures reproducible Retention Times (RT). |

| Inlet | Splitless, 250°C | Maximizes sensitivity for trace analysis. |

| Liner | Deactivated single taper with wool | Wool traps non-volatiles; deactivation prevents amine adsorption. |

| Oven Program | 60°C (1 min) | Critical: The slow ramp (4°C/min) over the isomeric elution window (140-200°C) is required for baseline separation of 2-FA, 3-FA, and 4-FA. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ionization | EI (70 eV) | Standard energy for library matching (SWGDRUG/NIST). |

| Acquisition | Scan (40-550 amu) + SIM | SIM mode targets diagnostic ions for quantitation. |

Data Interpretation & Fragmentation Logic[1]

Fragmentation Pathway

Understanding the fragmentation is crucial for verifying the derivative. The PFPA derivative adds a pentafluoropropionyl group (

Figure 2: Primary fragmentation pathway. The m/z 190 ion confirms the presence of the amphetamine backbone derivatized with PFPA, while m/z 109 indicates the fluorinated ring.

Diagnostic Ions & Retention Order

The elution order on a 5% phenyl column (DB-5MS) typically follows the boiling point and steric hindrance of the isomers.

| Compound | Derivative | Quant Ion ( | Qualifier Ions ( | Approx. Relative RT |

| 2-Fluoroamphetamine | 2-FA-PFPA | 190 | 109, 119, 91 | 1.00 (Earliest) |

| 3-Fluoroamphetamine | 3-FA-PFPA | 190 | 109, 119, 91 | 1.02 |

| 4-Fluoroamphetamine | 4-FA-PFPA | 190 | 109, 119, 91 | 1.04 (Latest) |

Note: While mass spectra are similar, the retention time difference (

Validation Criteria (Self-Correcting)

To ensure the system is operating correctly, verify the following before running unknown samples:

-

Linearity: Calibration curve (

) from 10–1000 ng/mL. -

Resolution: The valley between 3-FA and 4-FA must be < 10% of the peak height. If co-elution occurs, lower the oven ramp rate to 2°C/min.

-

Derivatization Efficiency: Monitor the presence of underivatized amine (

44). If present, the PFPA reagent may be hydrated (inactive). Replace reagent.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Drugs of Abuse. [Link]

-

National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs. [Link]

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Executive Summary & Chemical Identity

Compound: 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Class: Fluorinated N-benzylphenethylamine (Secondary Amine)

Primary Challenge: High lipophilicity (

This guide addresses the specific physicochemical hurdles of solubilizing this lipophilic secondary amine. The fluorine substitution on the phenethylamine ring and the methoxy-benzyl moiety significantly increase the hydrophobic surface area, making the compound prone to "oiling out" or precipitating in physiological buffers (pH 7.[1]4) if not properly ionized.[1]

The Physicochemical Mechanism

To successfully dissolve this compound, you must manipulate its ionization state.[1]

-

The Free Base: In its non-ionized form, this molecule is essentially a "grease ball."[1] It is a hydrophobic oil or low-melting solid that is insoluble in water.[1][2]

-

The Salt (Protonated): As a secondary amine, the nitrogen has a

estimated between 9.0 and 9.5 .[1] Below this pH, the nitrogen accepts a proton ( -

The Trap: Many researchers attempt to dissolve the salt form in PBS (pH 7.4).[1] While theoretically ionized, the high lipophilicity of the counter-ions and the "salting-out" effect of the buffer salts can drive the equilibrium back toward precipitation, especially at concentrations

.[1]

Physicochemical Data Summary

| Property | Estimated Value | Implication |

| Molecular Weight | ~259.32 g/mol (Free Base) | Moderate size, membrane permeable.[1] |

| ~9.2 - 9.6 | Requires pH < 7.0 for optimal stability in water.[1] | |

| ~3.5 - 3.8 | Highly lipophilic; prefers organic solvents.[1] | |

| Salt Form | HCl or HBr | HBr is common for this class; check your vial label.[1] |

Decision Matrix: Choosing the Right Protocol

Do not guess. Follow this logic flow to determine the correct solubilization strategy based on your experimental needs.

Figure 1: Decision tree for solubilizing 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine based on chemical form and target concentration.

Step-by-Step Troubleshooting Protocols

Protocol A: The DMSO "Gold Standard" (Recommended)

Best for: In vitro assays, receptor binding, high-concentration stocks.

-

Preparation: Weigh the compound (Salt or Free Base).[1]

-

Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .

-

Note: Do not use water yet.[1]

-

-

Vortex: Vortex vigorously for 30 seconds. The solution should be perfectly clear.

-

Storage: Aliquot this stock and store at -20°C. It is stable for months.

-

-

Dilution: On the day of the experiment, dilute the DMSO stock into your assay buffer (e.g., PBS or media).

Protocol B: The Aqueous Acidification Method

Best for: Animal studies (where DMSO is limited) or DMSO-sensitive assays.[1]

-

Requirement: You must possess the Salt form (HCl or HBr).[1] Do not attempt this with the Free Base.[1]

-

Vehicle: Prepare sterile water containing 0.1% Acetic Acid or 0.01 N HCl .

-

Dissolution: Add the solid to the acidified water.

-

Sonication: Sonicate in a water bath at 37°C for 5-10 minutes.

-

Adjustment: Once dissolved, you can slowly titrate the pH up to ~6.0 using dilute NaOH, but stop immediately if cloudiness appears.[1]

-

Warning: Do not attempt to reach pH 7.4 in the stock solution; it will likely precipitate.[1]

-

FAQ & Troubleshooting Guide

Q1: I added PBS to my solid compound, and it turned into a sticky gum. What happened? A: You likely experienced "oiling out."[1] Even if you have the salt form, the high ionic strength of PBS (approx. 150 mM salts) can suppress the solubility of lipophilic amines.[1]

-

Fix: Centrifuge to pellet the gum. Remove the PBS.[1] Redissolve the pellet in 100% DMSO or 0.1 M Acetic Acid, then dilute slowly.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is volatile and evaporates, changing your concentration over time.[1] It is also less effective at solubilizing the salt forms compared to DMSO.[1] If you must use ethanol, ensure you are using the Free Base form, or add a small amount of acid to the ethanol for the Salt form.

Q3: The solution is clear but has floating "shimmering" particles. A: This is a micro-suspension.[1] The compound has not fully dissolved; it is forming microscopic crystals.[1]

-

Fix: Sonicate at 40°C for 20 minutes. If particles persist, filter through a 0.22 µm PVDF filter, but be aware your actual concentration will be lower than calculated.[1] Check concentration via UV-Vis or HPLC if precision is critical.

Q4: I need to inject this into mice. What is the best vehicle? A: Avoid 100% DMSO. A common formulation for lipophilic amines is:

-

5% DMSO (pre-dissolve compound here)[1]

-

5% Tween-80 (surfactant to prevent precipitation)[1]

-

90% Saline (add last, slowly).

-

Alternative: 20% Hydroxypropyl-beta-cyclodextrin (HP-

-CD) in water.[1]

References

-

Biofount . (n.d.).[1] amine hydrobromide Product Entry. Biofount Catalog. Retrieved February 14, 2026, from [Link][1]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General principles of amine solubility and pKa).

-

Stella, V. J., et al. (2007).[1] Prodrugs: Challenges and Rewards. Springer.[1] (Reference for salt selection and solubility of lipophilic amines).

-

ResearchGate . (2023). Physicochemical characterization of N-benzyl phenethylamines (NBOMe analogues). (Structurally relevant solubility data for N-benzyl derivatives). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reductive Amination Conditions for Fluorinated Amines

Welcome to the technical support center for the reductive amination of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these valuable, yet often recalcitrant, substrates. Here, we will move beyond standard protocols to explore the underlying principles governing these reactions and provide actionable troubleshooting strategies rooted in mechanistic understanding.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the common hurdles encountered when working with fluorinated amines in reductive amination reactions. Understanding the fundamental reasons for these challenges is the first step toward developing robust and efficient synthetic methods.

Q1: Why is my reductive amination with a fluorinated amine so sluggish or failing completely?

A1: The primary culprit is the reduced nucleophilicity of the fluorinated amine. The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing effect, which decreases the electron density on the nitrogen atom. This makes the amine a weaker nucleophile, hindering the initial attack on the carbonyl carbon of the aldehyde or ketone, a critical first step in imine/iminium ion formation.[1][2][3]

Furthermore, the pKa of a fluorinated amine is significantly lower than its non-fluorinated counterpart.[1][3][4] This means that under neutral or even mildly acidic conditions that are typically optimal for standard reductive aminations, a substantial portion of the fluorinated amine may be protonated. The resulting ammonium salt is not nucleophilic and cannot participate in the reaction.

Q2: I see a lot of unreacted starting materials. How can I drive the reaction forward?

A2: The equilibrium for imine/iminium ion formation often lies unfavorably towards the starting materials. This is a direct consequence of the reduced nucleophilicity of the fluorinated amine. To overcome this, several strategies can be employed:

-

Removal of Water: The formation of the imine intermediate generates water.[5][6] According to Le Chatelier's principle, removing this water will shift the equilibrium towards the product. This can be achieved by using dehydrating agents like molecular sieves, magnesium sulfate, or by azeotropic removal with a suitable solvent (e.g., toluene).[7]

-

Use of a Lewis Acid: Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic fluorinated amine.[8]

-

Increasing Reagent Concentration: While not always ideal, increasing the concentration of either the carbonyl compound or the amine can help shift the equilibrium. However, this can lead to side reactions, so it should be approached with caution.

Q3: I'm observing side products, including the reduction of my starting aldehyde/ketone. What's going on?

A3: This points to an issue with the choice and timing of your reducing agent. If the reducing agent is too reactive, it can reduce the carbonyl starting material before it has a chance to form the imine with the fluorinated amine.[8][9] This is a common problem when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[8][9]

The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally the preferred reagents for this reason.[5][9][10][11] Their reduced reactivity allows for the in situ formation of the imine/iminium ion before reduction occurs.[10][11]

Q4: Can the pH of the reaction be too acidic?

A4: Yes, excessive acidity is detrimental. While mild acid catalysis is often beneficial for imine formation, strong acidic conditions will lead to the complete protonation of the already weakly basic fluorinated amine, rendering it non-nucleophilic.[6] The optimal pH for reductive amination is a delicate balance: acidic enough to catalyze imine formation but not so acidic as to sequester the amine as its ammonium salt. For fluorinated amines, this window is often narrower and shifted towards slightly less acidic conditions compared to their non-fluorinated analogs.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshooting common issues, complete with experimental protocols and data-driven insights.

Issue 1: Low Conversion to the Desired Product

Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Protocol 1: Stepwise Optimization of Reductive Amination with 2,2,2-Trifluoroethylamine

This protocol outlines a systematic approach to optimize the reaction between a ketone (cyclohexanone) and a challenging fluorinated amine (2,2,2-trifluoroethylamine).

Materials:

-

Cyclohexanone

-

2,2,2-Trifluoroethylamine

-